

# 3-Aminocrotononitrile chemical properties and structure

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## Compound of Interest

Compound Name: 3-Aminocrotononitrile

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An In-Depth Technical Guide to **3-Aminocrotononitrile**: Properties, Synthesis, and Applications

## Introduction

**3-Aminocrotononitrile** (CAS RN: 1118-61-2) is a bifunctional organic compound featuring both an amine and a nitrile group within its structure.<sup>[1]</sup> This versatile molecule, also known by synonyms such as 3-amino-2-butenenitrile,  $\beta$ -aminocrotononitrile, and diacetonitrile, is a critical intermediate in a wide array of synthetic applications.<sup>[2][3][4]</sup> Its significance stems from the unique reactivity imparted by its dual functional groups, which allows it to serve as a foundational building block for more complex molecules, particularly heterocyclic compounds.<sup>[1][2]</sup> As such, it is an invaluable asset in the pharmaceutical, agrochemical, and dyestuff industries, as well as in the burgeoning field of materials science.<sup>[1][5][6]</sup>

This guide provides a comprehensive overview of **3-aminocrotononitrile**, detailing its chemical structure and properties, established synthesis protocols, key reactive characteristics, and diverse applications for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**3-Aminocrotononitrile** is a small molecule with the chemical formula  $C_4H_6N_2$  and a molecular weight of approximately 82.10 g/mol.<sup>[3][7]</sup> At room temperature, it typically appears as yellowish flakes or a crystalline powder.<sup>[2][8]</sup>

## Structural Elucidation and Isomerism

The structure of **3-aminocrotononitrile** is characterized by a four-carbon chain with a double bond between C2 and C3, a nitrile group ( $-C\equiv N$ ) at C1, and an amino group ( $-NH_2$ ) at C3. This arrangement classifies it as an enamine, a class of compounds containing an amine group attached to a double bond.

A crucial aspect of its structure is the existence of geometric isomers, specifically the (Z)- or cis-form and the (E)- or trans-form. These isomers exhibit distinct physical properties, most notably their melting points:

- (Z)-isomer (cis): 79–83 °C<sup>[2]</sup>
- (E)-isomer (trans): 52–53 °C<sup>[2]</sup>

The presence of both isomers is common, and the compound is often supplied as a mixture.<sup>[2]</sup>  
<sup>[8]</sup> Furthermore, **3-aminocrotononitrile** can exhibit enamine-imine tautomerism, existing in equilibrium with its imine form, 3-iminobutyronitrile, although the enamine form is generally more stable and predominant.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-aminocrotononitrile** is presented below. Understanding these properties is essential for its proper handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
CAS Number	1118-61-2	[1][3][9]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub>	[3][7][10]
Molecular Weight	82.10 g/mol	[3][7]
Appearance	Yellowish flakes or crystalline powder	[2][8]
Melting Point	79–83 °C (cis-form); 52–53 °C (trans-form)	[2]
Solubility	Soluble in water and ethanol; sparingly soluble in benzene and diethyl ether.[2]	[2]
InChI Key	DELJOESCKJGFML-DUXPYHPUSA-N	[10][11]
SMILES	CC(N)=CC#N	[12]

## Spectral Data

Comprehensive spectral data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry, are available for **3-aminocrotononitrile** and are crucial for its identification and characterization.[1][11][13] The NIST Chemistry WebBook provides evaluated infrared reference spectra for this compound.[10][11]

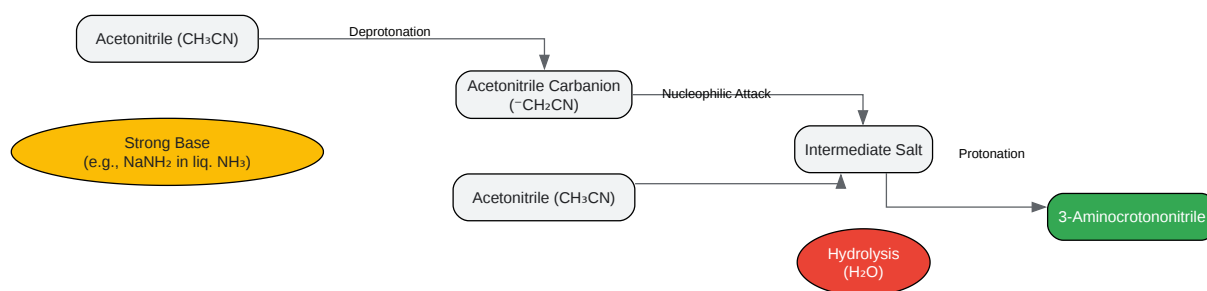
## Synthesis of 3-Aminocrotononitrile

The most prevalent and industrially significant method for preparing **3-aminocrotononitrile** is the dimerization of acetonitrile.[14] This reaction leverages the acidity of the α-protons of acetonitrile, which can be removed by a strong base to generate a carbanion that subsequently attacks a second molecule of acetonitrile.

## Mechanism of Acetonitrile Dimerization

The synthesis proceeds via a base-catalyzed self-condensation reaction. A strong base, typically sodium amide (NaNH<sub>2</sub>), is used to deprotonate one molecule of acetonitrile, forming a

resonance-stabilized carbanion.[15][16] This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group on a second acetonitrile molecule. The resulting intermediate is then hydrolyzed to yield **3-aminocrotononitrile**. [15][16]



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*Workflow for the synthesis of **3-aminocrotononitrile**.*

## Experimental Protocol: Dimerization of Acetonitrile

This protocol is a representative procedure based on established methods.[14][15][16]

Causality: The use of liquid ammonia as a solvent is critical as it is an excellent solvent for sodium amide and allows the reaction to be conducted at low temperatures ( $-32^\circ$  to  $-75^\circ\text{C}$ ), which helps to control the reaction rate and minimize side reactions, such as the formation of acetamidine.[15][16] Maintaining a molar ratio of acetonitrile to sodium amide of approximately 2:1 is optimal for the dimerization process.[15]

- **Setup:** Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry-ice condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
- **Base Preparation:** Condense liquid ammonia into the flask. Add sodium metal in small pieces, followed by a catalytic amount of ferric nitrate to facilitate the formation of sodium amide ( $\text{NaNH}_2$ ). The disappearance of the blue color indicates the complete formation of sodium amide.

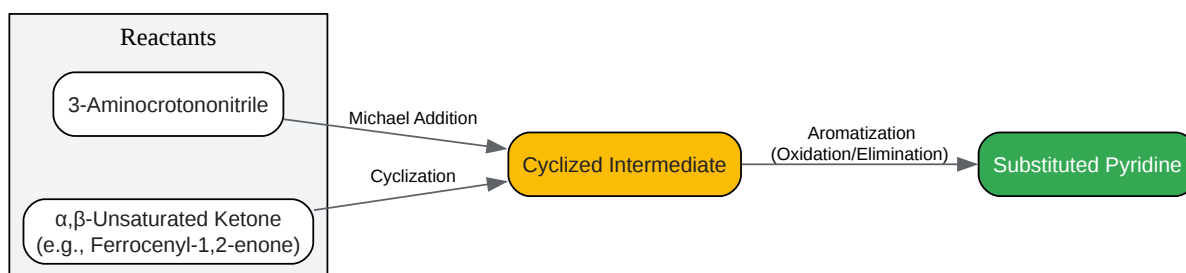
- Deprotonation: Cool the reaction mixture (typically to between -32°C and -75°C) and slowly add one equivalent of acetonitrile via the dropping funnel.<sup>[15]</sup> Allow the mixture to stir to ensure complete deprotonation.
- Dimerization: Slowly add a second equivalent of acetonitrile to the carbanion solution. The reaction is typically exothermic and should be controlled by the addition rate and external cooling.
- Hydrolysis & Workup: After the reaction is complete, cautiously add a quenching agent (e.g., ammonium chloride) followed by water to hydrolyze the resulting sodium salt of **3-aminocrotononitrile**.
- Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or distillation to yield yellowish flakes of **3-aminocrotononitrile**.<sup>[2]</sup>

## Chemical Reactivity and Synthetic Utility

The synthetic power of **3-aminocrotononitrile** lies in its bifunctional nature. It can act as a versatile bisnucleophilic reagent, with both the amino group and the  $\alpha$ -carbon being potential nucleophilic sites.<sup>[17]</sup> This dual reactivity makes it an exceptional precursor for the synthesis of various heterocyclic systems.<sup>[1][2]</sup>

## Synthesis of Heterocycles

The most prominent application of **3-aminocrotononitrile** is in the construction of pyridine and pyrimidine rings, which are core scaffolds in numerous pharmaceutical agents.<sup>[1][2]</sup> For example, it reacts with 1,3-dicarbonyl compounds or their equivalents in cyclocondensation reactions to afford substituted pyridines.



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*Generalized pathway for pyridine synthesis.*

## Other Key Reactions

- **Diazotization Coupling:** It readily undergoes coupling reactions with aryldiazonium salts.[2] Interestingly, this often results from an electrophilic attack at the α-carbon, followed by hydrolysis of the imine, to yield 2-arylhydrazono-3-ketobutyronitrile.[2]
- **Cyclocondensation with Imines:** It can be used as a bisnucleophilic reagent in cyclocondensation reactions with reagents like hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones.[2]
- **Reactions with Enones:** **3-Aminocrotononitrile** reacts with various enones, such as ferrocenyl-1,2-enones, to produce substituted ferrocenyl pyridines.[2]

## Applications in Drug Development and Industry

The versatile reactivity of **3-aminocrotononitrile** makes it a high-value intermediate across several industries.

- **Pharmaceuticals:** It is a cornerstone intermediate for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs).[1][5][18] Its ability to efficiently form pyridine and pyrimidine rings is exploited in the development of drugs for various therapeutic areas.[1][2]
- **Agrochemicals:** In the agrochemical sector, it serves as a precursor for advanced crop protection agents, including herbicides, insecticides, and fungicides.[5][6]

- **Dyestuffs:** The compound is used in the synthesis of azo dyes and other specialty colorants.  
[14][16]
- **Materials Science:** Researchers are exploring its use in polymer chemistry and the development of novel materials.[17][18] Its functional groups can be incorporated into polymer backbones to create materials with enhanced or unique properties.[17]

## Safety and Handling

**3-Aminocrotononitrile** is a hazardous chemical and must be handled with appropriate safety precautions.

- **Toxicity:** It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and toxic in contact with skin (Acute Toxicity 3, Dermal). It may also cause an allergic skin reaction (Skin Sensitization 1). It is considered moderately toxic, and like other nitriles, prolonged exposure could lead to systemic toxicity.[1] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[7]
- **Handling:** Use in a well-ventilated area, preferably in a fume hood.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][19] Avoid breathing dust, fumes, or vapors.[1][19] Wash hands and skin thoroughly after handling.[1][20]
- **Storage:** Store in a cool (recommended 2-8°C), dry, and well-ventilated place.[1][19] Keep the container tightly sealed and store away from strong acids, oxidizing agents, and sources of moisture to prevent decomposition.[1][19]

## Conclusion

**3-Aminocrotononitrile** is a uniquely versatile and powerful chemical intermediate. Its value is rooted in its bifunctional structure, which enables a wide range of chemical transformations, most notably the synthesis of complex heterocyclic scaffolds that are central to modern medicine and agriculture. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers aiming to leverage this building block for the development of novel molecules and materials. With proper handling, **3-aminocrotononitrile** will continue to be a pivotal compound in the landscape of organic synthesis.

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